![molecular formula C12H10ClNO B6367071 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261888-87-2](/img/structure/B6367071.png)
4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95%
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Overview
Description
4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% (4-CMPH-2-H) is an organic compound belonging to the class of pyridines. This compound is a colorless liquid with a melting point of -3.2°C and boiling point of 78-79°C. It is also soluble in water, ethanol and chloroform. 4-CMPH-2-H is a common intermediate used in the synthesis of several organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is widely used in scientific research, particularly in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is used in the synthesis of various heterocyclic compounds, such as pyridines, thiophenes, and quinolines.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, allowing it to react with other organic molecules. Additionally, 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is believed to act as a catalyst in some reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% are not well understood. However, it is believed that the compound does not have any significant effect on the human body. It is not toxic and is not known to cause any adverse reactions.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its availability and low cost. Additionally, it is a relatively stable compound, making it suitable for use in a variety of reactions. However, 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is not suitable for use in reactions that require high temperatures, as it can decompose at temperatures above 100°C. Additionally, it is not suitable for use in reactions involving strong acids or bases, as it can be easily hydrolyzed.
Future Directions
There are a number of potential future directions for research involving 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95%. One potential direction is to explore its use as a reagent in the synthesis of other organic compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, research could be conducted to explore new methods of synthesis for 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95%.
Synthesis Methods
4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% can be synthesized by a variety of methods. One of the most popular methods is the reaction of 4-chloro-2-methylphenol with anhydrous hydrazine. This reaction yields 4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in a yield of 95%. Other methods of synthesis include the reaction of 4-chloro-2-methylphenol with hydrazine hydrate, the reaction of 4-chloro-2-methylphenol with ethylenediamine, and the reaction of 4-chloro-2-methylphenol with sodium hydroxide.
properties
IUPAC Name |
4-(2-chloro-4-methylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-2-3-10(11(13)6-8)9-4-5-14-12(15)7-9/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVGEXGQBXCIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=O)NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682834 |
Source
|
Record name | 4-(2-Chloro-4-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1261888-87-2 |
Source
|
Record name | 4-(2-Chloro-4-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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